molecular formula C19H27NO5 B4075417 N-allyl-N-[2-(2,3,6-trimethylphenoxy)ethyl]-2-propen-1-amine oxalate

N-allyl-N-[2-(2,3,6-trimethylphenoxy)ethyl]-2-propen-1-amine oxalate

Cat. No. B4075417
M. Wt: 349.4 g/mol
InChI Key: NRUBNNNZRYHKFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N-[2-(2,3,6-trimethylphenoxy)ethyl]-2-propen-1-amine oxalate, commonly known as TPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TPA belongs to the class of tertiary amines and is synthesized through a multistep process involving several chemical reactions.

Mechanism of Action

The mechanism of action of TPA is not fully understood. However, studies have suggested that TPA may act as a chelating agent, which means that it can bind to metal ions and prevent them from participating in chemical reactions. TPA may also act as a radical scavenger, which means that it can neutralize free radicals and prevent them from damaging cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of TPA are not fully understood. However, studies have suggested that TPA may have antioxidant and anti-inflammatory properties. TPA may also have neuroprotective properties, which means that it can protect neurons from damage.

Advantages and Limitations for Lab Experiments

One advantage of using TPA in lab experiments is that it is relatively easy to synthesize. TPA is also stable under normal laboratory conditions. One limitation of using TPA in lab experiments is that it can be toxic at high concentrations. Therefore, it is important to use appropriate safety precautions when working with TPA.

Future Directions

There are several future directions for the study of TPA. One direction is to further investigate the mechanism of action of TPA. Another direction is to explore the potential use of TPA as a building block for the synthesis of new materials. Additionally, further studies are needed to determine the safety and efficacy of TPA in medicinal applications.
Conclusion
In conclusion, TPA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TPA is synthesized through a multistep process involving several chemical reactions. TPA has been extensively studied for its potential applications in medicinal chemistry, materials science, and polymer chemistry. The mechanism of action and biochemical and physiological effects of TPA are not fully understood. However, studies have suggested that TPA may have antioxidant, anti-inflammatory, and neuroprotective properties. One advantage of using TPA in lab experiments is that it is relatively easy to synthesize, while one limitation is that it can be toxic at high concentrations. There are several future directions for the study of TPA, including further investigation of its mechanism of action and potential use as a building block for the synthesis of new materials.

Scientific Research Applications

TPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and polymer chemistry. In medicinal chemistry, TPA has been studied for its potential use as an antifungal and antiviral agent. TPA has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. In materials science, TPA has been studied for its potential use as a building block for the synthesis of new materials. In polymer chemistry, TPA has been studied for its potential use as a crosslinking agent.

properties

IUPAC Name

oxalic acid;N-prop-2-enyl-N-[2-(2,3,6-trimethylphenoxy)ethyl]prop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO.C2H2O4/c1-6-10-18(11-7-2)12-13-19-17-15(4)9-8-14(3)16(17)5;3-1(4)2(5)6/h6-9H,1-2,10-13H2,3-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUBNNNZRYHKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCCN(CC=C)CC=C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-allyl-N-[2-(2,3,6-trimethylphenoxy)ethyl]-2-propen-1-amine oxalate

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